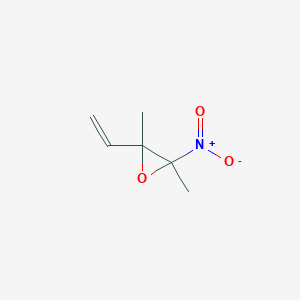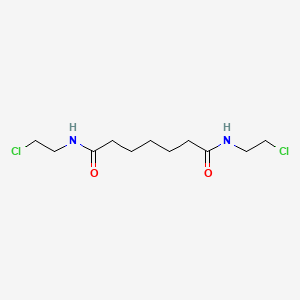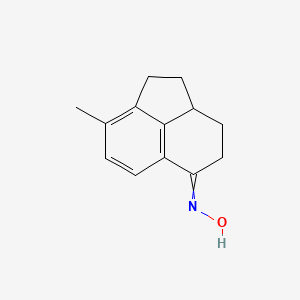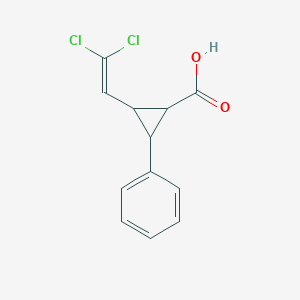![molecular formula C28H51NO B14512208 2-[(Didecylamino)methyl]-6-methylphenol CAS No. 63026-70-0](/img/structure/B14512208.png)
2-[(Didecylamino)methyl]-6-methylphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(Didecylamino)methyl]-6-methylphenol is an organic compound characterized by the presence of a phenolic hydroxyl group and a didecylamino substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Didecylamino)methyl]-6-methylphenol typically involves the reaction of 6-methylphenol with didecylamine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve heating the reactants to a specific temperature and maintaining the reaction for a certain period to achieve optimal yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency and yield of the production process. The final product is typically purified through distillation or recrystallization to obtain a high-purity compound.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(Didecylamino)methyl]-6-methylphenol can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The phenolic hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted phenols.
Wissenschaftliche Forschungsanwendungen
2-[(Didecylamino)methyl]-6-methylphenol has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound may be studied for its potential biological activities, such as antimicrobial or antioxidant properties.
Medicine: Research may explore its potential therapeutic applications, including its use as a drug candidate or in drug delivery systems.
Industry: It can be used in the formulation of specialty chemicals, coatings, and polymers.
Wirkmechanismus
The mechanism of action of 2-[(Didecylamino)methyl]-6-methylphenol involves its interaction with specific molecular targets and pathways. The phenolic hydroxyl group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting their function. The didecylamino group may enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and other hydrophobic environments.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Dimethylphenol: A compound with similar phenolic structure but lacking the didecylamino group.
2,4,6-Tris(dimethylaminomethyl)phenol: A compound with multiple dimethylaminomethyl groups, used as a catalyst in epoxy resin chemistry.
Uniqueness
2-[(Didecylamino)methyl]-6-methylphenol is unique due to the presence of both a phenolic hydroxyl group and a didecylamino substituent. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
63026-70-0 |
|---|---|
Molekularformel |
C28H51NO |
Molekulargewicht |
417.7 g/mol |
IUPAC-Name |
2-[(didecylamino)methyl]-6-methylphenol |
InChI |
InChI=1S/C28H51NO/c1-4-6-8-10-12-14-16-18-23-29(24-19-17-15-13-11-9-7-5-2)25-27-22-20-21-26(3)28(27)30/h20-22,30H,4-19,23-25H2,1-3H3 |
InChI-Schlüssel |
HDIXXAPUQSSPHL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCN(CCCCCCCCCC)CC1=CC=CC(=C1O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6,6-Dimethyl-1,5,7-trioxaspiro[2.5]octane-4,8-dione](/img/structure/B14512138.png)
![2-Carboxy-1-methyl-1-azabicyclo[2.2.2]octan-1-ium perchlorate](/img/structure/B14512140.png)

![1-[(Butan-2-yl)amino]-3-(2-ethynylphenoxy)propan-2-ol](/img/structure/B14512165.png)

![Ethyl 2-{[(1-benzothiophen-3-yl)sulfanyl]methyl}benzoate](/img/structure/B14512185.png)
![Ethyl 2-[(2,6-dichloropyridin-3-yl)oxy]-3-methylbut-2-enoate](/img/structure/B14512187.png)
![S-Cyclohexyl 2-[(2,6-dichloropyridin-3-yl)oxy]propanethioate](/img/structure/B14512204.png)
![12H-Benzo[a]phenothiazine, 10-methyl-](/img/structure/B14512216.png)




